

Protoplast Isolation from Physcomitrella patens with Driselase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the isolation of protoplasts from the model moss organism, Physcomitrella patens, utilizing the enzyme **Driselase**. The protocols detailed herein are foundational for a variety of downstream applications, including genetic transformation, somatic hybridization, and single-cell analyses, which are pivotal in fundamental research and drug development.

Application Notes

The isolation of high-quality, viable protoplasts is a critical first step for many cellular and molecular studies in Physcomitrella patens. **Driselase**, a multi-component enzyme mixture derived from Basidiomycetes, is highly effective at digesting the cell walls of P. patens protonemal tissue. The successful application of this protocol enables a wide range of research avenues:

- Genetic Engineering: Protoplasts are amenable to various transformation techniques, including polyethylene glycol (PEG)-mediated DNA uptake and electroporation, facilitating gene knockout and overexpression studies to elucidate gene function.[1][2]
- Somatic Hybridization: Protoplasts can be fused to create hybrid cells, allowing for the study
 of genetic complementation and the creation of novel genetic combinations.

- Drug Discovery and Development: Genetically modified P. patens, generated from transformed protoplasts, can be used as bioreactors for the production of recombinant proteins and other valuable metabolites.[1]
- Cell Biology Studies: Isolated protoplasts provide a synchronized population of single cells for studying cellular processes such as cell wall regeneration, cell division, and differentiation.

The efficiency of protoplast isolation and subsequent regeneration can be influenced by several factors, including the age and growth conditions of the protonemal tissue, the concentration and batch of **Driselase**, incubation time, and the composition of the osmotic stabilizer.[3][4][5] It is recommended to use young, actively growing protonemal tissue for optimal results.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the protoplast isolation and regeneration process from Physcomitrella patens using **Driselase**.

Table 1: Protoplast Isolation Parameters

Parameter	Value	Reference
Starting Material	7-day-old protonemal tissue	[3][6]
Driselase Concentration	0.5% (w/v)	[3][6]
Alternative Driselase Concentration	1% (w/v)	[5]
Incubation Time	30-60 minutes	[3][4][6]
Extended Incubation Time	Up to 2 hours (viability may decrease)	[3][4]
Osmotic Stabilizer	8.5% D-mannitol or 8% mannitol	[2][5][6]
Centrifugation Speed	100-200 x g	[3][4][6]
Expected Protoplast Yield	~1 x 10 ⁶ protoplasts per 90- mm plate	[2][3]

Table 2: Protoplast Regeneration and Transformation

Parameter	Value	Reference
Regeneration Plating Density	~1.5 x 10 ⁴ protoplasts per mL	[3]
Regeneration Incubation	3-4 days at 25°C with constant light	[3]
Transformation Frequency (PEG-mediated)	1 to 22 transformants per 10 ⁵ regenerated plants	[2]
Transformation Frequency (Agrobacterium-mediated)	~10 ⁻⁴	[7]

Experimental Protocols

I. Preparation of Physcomitrella patens Protonemal Tissue

- Culture Physcomitrella patens on BCD medium overlaid with cellophane for 7 days. Use young, vibrant green protonemal tissue for optimal protoplast yield.[3][6]
- Harvest the protonemal tissue from the cellophane using a sterile spatula.

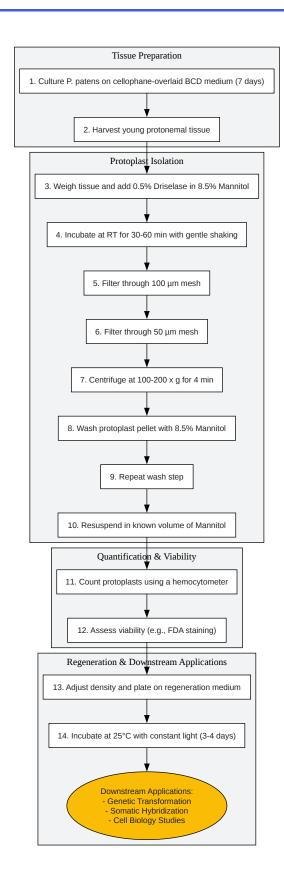
II. Protoplast Isolation Protocol

- Weigh the harvested protonemal tissue. For every 40 mg of fresh weight tissue, plan to use 1 mL of Driselase solution.[3]
- Prepare a 0.5% (w/v) Driselase solution in 8.5% D-mannitol. Sterilize the solution by passing it through a 0.22 μm filter.
- Transfer the weighed tissue to a sterile petri dish or a small flask.
- Add the appropriate volume of the sterile **Driselase** solution to the tissue.
- Incubate the mixture at room temperature for 30-60 minutes with occasional gentle shaking.
 [3][4][6] Monitor the digestion process microscopically until a high yield of spherical

protoplasts is observed.

- Filter the protoplast-**Driselase** mixture through a 100 μ m nylon mesh to remove undigested tissue.[3][4]
- Collect the filtrate and pass it through a 50 μm nylon mesh to further separate protoplasts from smaller debris.[3][4]
- Transfer the filtrate to a sterile centrifuge tube and centrifuge at 100-200 x g for 4 minutes to pellet the protoplasts.[3][4][6]
- Carefully discard the supernatant.
- Gently resuspend the protoplast pellet in an equal volume of protoplast wash solution (e.g., 8.5% D-mannitol).
- Repeat the centrifugation and washing steps (8-10) one more time.
- After the final wash, resuspend the protoplast pellet in a known volume of 8.5% D-mannitol.

III. Protoplast Quantification and Viability Assessment


- Use a hemocytometer to determine the concentration of the isolated protoplasts.
- Assess protoplast viability using a method such as Fluorescein Diacetate (FDA) staining.

IV. Protoplast Regeneration

- Adjust the protoplast density to approximately 1.5 x 10⁴ protoplasts per mL using protoplast regeneration medium (PRM).[3]
- Plate the protoplast suspension on PRM solidified with agar.
- Incubate the plates at 25°C under constant illumination for 3-4 days.[3]
- Monitor for cell wall regeneration and the initiation of cell division.

Visualized Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for Physcomitrella patens protoplast isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Physcomitrium patens Protoplasting and Protoplast Transfection PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]
- 4. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]
- 5. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]
- To cite this document: BenchChem. [Protoplast Isolation from Physcomitrella patens with Driselase: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393941#protoplast-isolation-from-physcomitrella-patens-with-driselase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com